molecular formula C9H13NO B1278811 (R)-(-)-1-Amino-1-phenyl-2-methoxyethane CAS No. 64715-85-1

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Cat. No.: B1278811
CAS No.: 64715-85-1
M. Wt: 151.21 g/mol
InChI Key: CMTDMIYJXVBUDX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane plays a crucial role in asymmetric synthesis. For instance, it is an intermediate in the synthesis of diethyl (R)-(-)-(1-amino-3-methylbutyl)phosphonate, which is a key component in various stereoselective reactions. This compound is involved in the formation of several derivatives like phosphoalanine, phosphoserine, and phosphoglutamic acid, highlighting its versatility in creating complex organic molecules (Smith, Yager, Phillips, & Taylor, 2003).

Chiral Derivatizing Agent

The compound serves as a chiral derivatizing agent. For example, its derivatives, obtained from reactions with different chiral acids, are distinguishable by their fluorine NMR properties. This demonstrates its utility in the field of stereoisomerism, particularly in analyzing the stereochemical properties of various molecules (Hamman, 1989).

Solvolysis Studies

It is also significant in solvolysis studies. For instance, the acid-catalyzed solvolysis of (R)-1-phenyl-1-methoxyethane has been a subject of research, providing insights into the reaction mechanisms and the role of ion-molecule pair intermediates. Such studies are crucial for understanding the fundamental processes in organic chemistry (Thibblin, 1993).

Pharmacological Applications

While excluding information related to drug use and dosage, it's worth noting that derivatives of this compound have been explored for their pharmacological value, particularly in the treatment and prophylaxis of heart diseases. These derivatives show potential in beta-adrenergic and anti-arrhythmic properties (Griffin, 2001).

Catalysis and Synthesis

The compound is a key player in various catalytic and synthetic processes. For instance, it's involved in the asymmetric addition of diethylzinc to aldehydes, indicating its role in producing chiral molecules with high enantioselectivity. Such applications are essential in the synthesis of complex organic compounds and pharmaceuticals (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, & Ito, 2015).

Properties

IUPAC Name

(1R)-2-methoxy-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTDMIYJXVBUDX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452029
Record name (1R)-2-Methoxy-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64715-85-1
Record name (1R)-2-Methoxy-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64715-85-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-1-Amino-1-phenyl-2-methoxyethane
Reactant of Route 2
Reactant of Route 2
(R)-(-)-1-Amino-1-phenyl-2-methoxyethane
Reactant of Route 3
Reactant of Route 3
(R)-(-)-1-Amino-1-phenyl-2-methoxyethane
Reactant of Route 4
Reactant of Route 4
(R)-(-)-1-Amino-1-phenyl-2-methoxyethane
Reactant of Route 5
Reactant of Route 5
(R)-(-)-1-Amino-1-phenyl-2-methoxyethane
Reactant of Route 6
Reactant of Route 6
(R)-(-)-1-Amino-1-phenyl-2-methoxyethane
Customer
Q & A

Q1: What is the role of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in the synthesis of diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate?

A1: this compound (2) acts as a chiral auxiliary in the synthesis []. It reacts with diethyl phosphite to form an intermediate (Diethyl (R)-(−)-[1-((N-(R)-(1-phenyl-2-methoxyethyl)amino)-3-methylbutyl)]phosphonate, compound 4), which after further reactions yields the target molecule, diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate. This highlights the importance of 2 in controlling the stereochemistry of the final product.

Q2: Are there other known synthetic routes to diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate that do not utilize this compound?

A2: The provided research article focuses on a specific synthetic route and does not discuss alternative synthetic strategies []. A comprehensive literature search would be required to identify other potential synthetic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.